Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is an organic compound, and its synthesis has been documented in scientific literature. Researchers have employed various methods for its preparation, including the condensation of diketones with amines and the Knoevenagel condensation [].
While the specific biological activity of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate remains largely unexplored, its structural similarity to other biologically active pyrrole derivatives has sparked research interest. Scientists have investigated its potential as a precursor for the synthesis of various heterocyclic compounds with potential applications in the pharmaceutical industry.
The presence of the functional groups – a carboxylic acid ester and a pyrrole ring – makes Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate a valuable building block for the synthesis of more complex molecules. Researchers have utilized it as a starting material for the preparation of diverse heterocyclic scaffolds with potential applications in drug discovery and material science [].
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by the molecular formula and a molecular weight of approximately 155.18 g/mol. This compound features a pyrrole ring with two methyl groups at positions 2 and 4, and a carboxylate ester functional group at position 3. Its structure contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits significant biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, derivatives of this compound have demonstrated cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.
The synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
This method is noted for its mild reaction conditions and high yield, making it suitable for industrial applications .
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has a range of applications:
Interaction studies have shown that methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can interact with various biological targets. For instance:
These interactions are essential for understanding its mechanism of action and optimizing its use in medicinal applications.
Several compounds share structural similarities with methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Methyl groups at positions 2 and 5 | Potentially different biological activity |
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethyl group instead of methyl | Different solubility properties |
Methyl 1H-pyrrole-2-carboxylate | Carboxyl group at position 2 | Lacks additional methyl substitution |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate stands out due to its specific arrangement of substituents and resultant biological activities. Its unique structure allows it to exhibit distinct chemical reactivity compared to these similar compounds.
The development of synthetic methodologies for methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has evolved significantly since the late 19th century. The earliest approaches relied on classical named reactions that established the fundamental chemistry of pyrrole ring formation.
The Hantzsch Pyrrole Synthesis, developed in 1890, represents one of the pioneering methods for constructing substituted pyrroles [1] [2]. This approach involves the condensation of β-ketoesters with α-haloketones in the presence of primary amines. However, for methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis, this method historically suffered from low yields (30-80%) and multiple side reactions, including competing Feist-Benary furan synthesis [2]. The mechanism proceeds through enamine formation, followed by nucleophilic attack on the α-haloketone and subsequent cyclization [1].
The Knorr Pyrrole Synthesis, first reported in 1884, provided an alternative route through the condensation of α-amino ketones with β-dicarbonyl compounds [3] [4]. This method was particularly significant for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's pyrrole), which serves as a key intermediate for methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate preparation [3]. The reaction typically requires zinc dust and acetic acid as catalysts and proceeds at room temperature with yields ranging from 40-90% [3].
The Clauson-Kaas Reaction, developed in 1952, introduced the use of 2,5-dimethoxytetrahydrofuran as a four-carbon synthon for pyrrole synthesis [5]. This method involves the reaction of primary amines with 2,5-dimethoxytetrahydrofuran under acidic conditions, providing access to N-substituted pyrroles with yields of 60-95% [5]. However, this approach is limited to N-substituted derivatives and requires subsequent functionalization to introduce the carboxylate group.
The Paal-Knorr Synthesis, also dating to 1884, employs 1,4-dicarbonyl compounds and primary amines under acidic or basic catalysis [6] [7]. This method offers good yields (50-90%) and excellent atom economy, as water is the only byproduct [8]. The mechanism involves double amine condensation with the dicarbonyl compound, followed by cyclization and dehydration [9].
Method | Year Developed | Key Reagents | Typical Yield Range (%) | Major Limitation |
---|---|---|---|---|
Hantzsch Pyrrole Synthesis | 1890 | β-ketoesters, α-haloketones, primary amines | 30-80 | Low yields, multiple side reactions |
Knorr Pyrrole Synthesis | 1884 | α-amino ketones, β-dicarbonyl compounds | 40-90 | α-amino ketone instability |
Clauson-Kaas Reaction | 1952 | 2,5-dimethoxytetrahydrofuran, primary amines | 60-95 | Limited to N-substituted pyrroles |
Paal-Knorr Synthesis | 1884 | 1,4-dicarbonyl compounds, primary amines | 50-90 | Requires 1,4-dicarbonyl compounds |
Modern synthetic methodologies for methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate have significantly improved upon historical methods through innovative reaction conditions, novel catalytic systems, and advanced process technologies.
Continuous flow synthesis has emerged as a transformative approach for pyrrole synthesis, offering exceptional control over reaction parameters and dramatically improved yields. The pioneering work by Herath and Cosford demonstrated the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones [10] [11] [12]. This methodology operates at temperatures of 160-200°C with residence times of 2-15 minutes, achieving yields of 85-99% [13].
The process utilizes microreactor technology with internal volumes ranging from 0.13 μL to 9.6 mL [14] [13]. The hydrogen bromide generated as a byproduct in the Hantzsch reaction is ingeniously employed to hydrolyze tert-butyl esters in situ, providing carboxylic acids in a single microreactor [10] [11]. This approach eliminates the need for separate hydrolysis and purification steps, significantly reducing process complexity and environmental impact.
Optimization studies have revealed that N,N-diisopropylethylamine (DIPEA) as base and dimethylformamide (DMF) as solvent provide optimal conditions [10]. The method has been successfully scaled up to production rates of 55.8 g per hour using glass microstructured flow reactors with 9.6 mL internal volume [14] [13].
Modern adaptations of the Hantzsch synthesis have addressed many of the historical limitations through innovative catalyst systems and reaction conditions. Contemporary versions employ organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media, achieving yields of 45-77% under mild conditions [2] [15].
The use of microwave activation has significantly reduced reaction times from hours to minutes while improving regioselectivity [2]. Mechanochemical conditions using high-speed vibration milling (HSVM) with N-iodosuccinimide and p-toluenesulfonic acid have enabled yields of 60-97% in solid-state reactions [1].
Solid-phase synthesis adaptations have been developed for combinatorial library synthesis, utilizing polystyrene Rink amide resin as support [16]. These methods provide excellent compatibility with automated synthesis platforms and facilitate high-throughput compound preparation.
Contemporary condensation methods emphasize the use of readily available starting materials and mild reaction conditions. Three-component reactions involving arylglyoxals, 1,3-diketones, and enaminoketones in water or water-ethanol mixtures provide access to polyfunctionalized pyrroles with yields of 60-90% [17].
The development of one-pot telescoped processes combines multiple synthetic transformations in a single reaction vessel [18]. These methods typically involve initial α-halogenation of ketones followed by Hantzsch cyclization, reducing the number of isolation and purification steps.
Photochemical and electrochemical methods have emerged as enabling technologies for sustainable pyrrole synthesis [19]. These approaches utilize 2H-azirines, vinyl azides, and primary amines as nitrogen-containing precursors, offering new mechanistic pathways for pyrrole construction.
Approach | Operating Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages |
---|---|---|---|---|
One-Step Continuous Flow | 160-200 | 2-15 minutes | 85-99 | High yields, short reaction times |
Hantzsch Pyrrole Adaptations | 75-150 | 1-24 hours | 45-77 | Direct access to carboxylic acids |
Condensation from Primary Precursors | 50-100 | 30 minutes-8 hours | 60-90 | Simple starting materials |
Microwave-Assisted Synthesis | 80-120 | 10-60 minutes | 70-95 | Reduced reaction time, selectivity |
Organocatalytic Methods | 20-80 | 1-48 hours | 50-98 | Green chemistry, mild conditions |
The development of efficient catalytic systems has been crucial for advancing the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Modern catalytic approaches offer improved selectivity, functional group tolerance, and operational simplicity compared to traditional stoichiometric methods.
Iron-catalyzed synthesis has emerged as a particularly effective approach for pyrrole construction. Iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·xH₂O) at 6 mol% loading catalyzes the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and diacetyl with yields up to 77% [20] [21]. The reaction proceeds at 50°C in toluene-acetic acid mixtures, providing excellent functional group tolerance including electron-rich substituents and sterically hindered anilines [21].
Iridium-catalyzed dehydrogenative coupling represents a sustainable approach where secondary alcohols and amino alcohols are linked via C-N and C-C bond formation [22] [23]. This methodology operates at 140-170°C with catalyst loadings of 2-5 mol%, generating hydrogen gas as the only byproduct [22]. The process demonstrates excellent functional group tolerance, accommodating olefins, halides, organometallic moieties, and hydroxyl groups [23].
Organocatalytic systems utilizing secondary amines such as proline derivatives have enabled asymmetric pyrrole synthesis under mild conditions [24]. These systems operate at temperatures of 20-80°C with catalyst loadings of 10-30 mol%, providing good enantioselectivity and broad substrate scope [24].
Base-catalyzed processes employing sodium hydroxide or potassium carbonate enable efficient pyrrole formation through classical condensation pathways [9] [17]. These systems typically require stoichiometric base quantities (100-200 mol%) but offer excellent atom economy and simple workup procedures [17].
Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity | Substrate Scope |
---|---|---|---|---|
Iron Salts (Fe(ClO₄)₃) | 6 | 50 | High | Broad |
DABCO | 10-20 | 25-80 | Good | Limited |
Iridium Complexes | 2-5 | 140-170 | Excellent | Broad |
Acid Catalysts (p-TSA) | 5-15 | 50-110 | Moderate | Moderate |
Base Catalysts (NaOH, K₂CO₃) | 100-200 | 25-100 | Good | Broad |
The implementation of green chemistry principles in the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has become increasingly important for environmental sustainability and economic viability. Modern approaches focus on reducing solvent use, minimizing waste generation, and utilizing renewable feedstocks.
Aqueous synthesis represents a significant advancement in environmentally benign pyrrole synthesis. Water serves as a non-toxic, renewable solvent for three-component reactions involving arylglyoxals, 1,3-diketones, and enaminoketones [17]. These reactions proceed at moderate temperatures (25-80°C) with yields of 60-85% and require only simple washing with diethyl ether for product isolation [17].
Solvent-free conditions eliminate the use of organic solvents entirely, reducing environmental impact and simplifying purification [9] [25]. Mechanochemical activation using ball milling or high-speed vibration enables efficient pyrrole formation with yields of 70-90% and reaction times of 1-6 hours [1].
Ionic liquids provide recyclable reaction media with negligible vapor pressure [9]. These systems demonstrate good substrate tolerance and yields of 65-88%, with the added benefit of catalyst recycling and reduced emissions.
Microwave activation offers energy-efficient heating with precise temperature control [9] [2]. This approach reduces reaction times to 10-60 minutes while improving selectivity and yields (75-95%) [9].
Continuous flow processing minimizes waste generation through precise control of reaction parameters and integrated purification [14] [13]. The technology enables near-quantitative yields (85-99%) with minimal solvent consumption and energy requirements [13].
Green Approach | Environmental Benefit | Typical Yield (%) | Reaction Time | Substrate Tolerance |
---|---|---|---|---|
Water as Solvent | Non-toxic, renewable solvent | 60-85 | 2-12 hours | Good |
Solvent-Free Conditions | Eliminates organic solvents | 70-90 | 1-6 hours | Moderate |
Ionic Liquids | Recyclable, low vapor pressure | 65-88 | 1-8 hours | Good |
Microwave Activation | Energy efficient heating | 75-95 | 10-60 minutes | Excellent |
Ultrasound Activation | Enhanced mass transfer | 70-90 | 30 minutes-4 hours | Good |
Continuous Flow Processing | Reduced waste, energy efficient | 85-99 | 2-15 minutes | Excellent |
Catalytic Dehydrogenative Coupling | H₂ as only byproduct | 60-85 | 2-24 hours | Broad |
The transition from laboratory-scale synthesis to industrial production of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate requires careful consideration of process optimization, safety, and economic factors. Successful scale-up depends on maintaining product quality while achieving acceptable throughput and cost-effectiveness.
Laboratory to pilot scale transition (1-10 mmol to 0.1-1 mol) typically involves optimization of heat transfer and mixing efficiency [20] [21]. Critical parameters include temperature control, residence time distribution, and mass transfer rates [21]. Yield retention during this transition ranges from 70-90%, with the primary challenges being temperature control and mixing uniformity [20].
Production scale implementation (>10 mol) requires sophisticated process control systems and automation [21]. Equipment scaling considerations include reactor geometry, heat exchange capacity, and safety systems for handling potentially hazardous reagents [20]. Industrial production methods have demonstrated the synthesis of tetraarylpyrrolo[3,2-b]pyrroles in quantities exceeding 10 g per run without yield deterioration [20] [21].
Continuous manufacturing represents the most advanced approach to industrial pyrrole production [14] [13]. Flow chemistry platforms enable production rates of 1-1000 kg/day with yield retention of 75-95% [13]. The microreactor technology developed by Nieuwland et al. demonstrated scalable synthesis from 0.13 μL microreactors to 9.6 mL production reactors, achieving 55.8 g/hour throughput [14] [13].
Process intensification through continuous flow offers several advantages: enhanced heat and mass transfer, precise residence time control, reduced inventory of hazardous materials, and improved safety profiles [14] [13]. The technology enables rapid optimization of reaction conditions and facilitates regulatory compliance through consistent product quality [13].
Economic considerations include capital equipment costs, operating expenses, and regulatory compliance costs. Continuous flow systems typically require higher initial capital investment but offer reduced operating costs through improved yields, reduced solvent consumption, and decreased labor requirements [14].
Scale-Up Factor | Production Rate | Critical Parameters | Yield Retention (%) | Main Challenges |
---|---|---|---|---|
Laboratory (1-10 mmol) | 1-10 g/day | Optimization of conditions | 80-95 | Reproducibility |
Pilot Scale (0.1-1 mol) | 100 g-1 kg/day | Heat transfer management | 70-90 | Temperature control |
Production Scale (>10 mol) | 10-100 kg/day | Mixing efficiency, safety | 60-85 | Equipment scaling |
Continuous Manufacturing | 1-1000 kg/day | Process control, automation | 75-95 | Regulatory compliance |
Flow Chemistry Scale-Up | 55.8 g/hour demonstrated | Residence time, flow rates | 90-99 | Equipment fouling |
Effective purification and quality control are essential for ensuring the purity and consistency of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Modern analytical techniques provide comprehensive characterization of the compound's structure, purity, and physical properties.
Column chromatography remains the gold standard for laboratory-scale purification, providing purities of 90-99% with recovery yields of 70-95% [26]. Silica gel with ethyl acetate-hexane gradients effectively separates pyrrole derivatives based on polarity differences [26]. Flash chromatography offers improved efficiency with purities of 88-99% and recovery yields of 75-95% [26].
Recrystallization provides an economical purification method applicable to all scales [26]. Common recrystallization solvents include methanol, acetonitrile, and ethanol-water mixtures, achieving purities of 85-98% with yields of 60-85% [27] [20]. The method is particularly effective for removing trace impurities and improving product appearance [20].
Silica plug filtration offers a rapid purification technique for continuous flow processes [26]. This method involves passing crude products through a short silica column with dichloromethane elution, achieving purities of 80-90% with excellent recovery yields of 85-95% [26].
Distillation can be employed for lower boiling point pyrrole derivatives, providing purities of 80-95% with good recovery yields [26]. However, many pyrrole carboxylates are thermally sensitive and require reduced pressure distillation or alternative purification methods.
High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity determination, providing quantitative analysis with precision of ±0.1% [17]. Reversed-phase HPLC with water-acetonitrile gradients effectively resolves pyrrole isomers and impurities.
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation [28] [29]. Proton NMR (¹H NMR) confirms the substitution pattern and methyl ester functionality with precision of ±0.01 ppm, while carbon-13 NMR (¹³C NMR) provides detailed carbon framework information with precision of ±0.1 ppm [28].
Mass spectrometry techniques including GC-MS and LC-MS confirm molecular weight and fragmentation patterns [30]. These methods require minimal sample quantities (1-5 mg) and provide accurate mass determination with precision of ±0.01-0.1 Da [30].
Infrared spectroscopy (FT-IR) identifies functional groups, particularly the carbonyl stretch of the ester group and the N-H stretch of the pyrrole ring [31] [32]. The technique requires only 2-5 mg of sample and provides results within 5-15 minutes [31].
Purification Method | Typical Purity (%) | Recovery Yield (%) | Scale Applicability | Cost Consideration | Environmental Impact |
---|---|---|---|---|---|
Column Chromatography | 90-99 | 70-95 | Lab-Pilot | Moderate | Moderate |
Recrystallization | 85-98 | 60-85 | All scales | Low | Low |
Distillation | 80-95 | 75-90 | All scales | Low | Low |
Flash Chromatography | 88-99 | 75-95 | Lab-Pilot | Moderate | Moderate |
Preparative HPLC | 95-99.5 | 85-98 | Lab scale | High | Moderate |
Silica Plug Filtration | 80-90 | 85-95 | All scales | Low | Low |
Analytical Technique | Parameter Measured | Typical Precision | Sample Required (mg) | Analysis Time |
---|---|---|---|---|
¹H NMR Spectroscopy | Structural confirmation | ±0.01 ppm | 5-10 | 15-30 min |
¹³C NMR Spectroscopy | Carbon framework | ±0.1 ppm | 20-50 | 1-3 hours |
GC-MS | Molecular weight, fragmentation | ±0.1 Da | 1-5 | 15-45 min |
LC-MS | Molecular weight, purity | ±0.01 Da | 1-5 | 10-30 min |
FT-IR Spectroscopy | Functional groups | ±4 cm⁻¹ | 2-5 | 5-15 min |
Melting Point | Identity, purity | ±2°C | 1-2 | 10-20 min |
HPLC Purity Analysis | Quantitative purity | ±0.1% | 1-5 | 15-60 min |